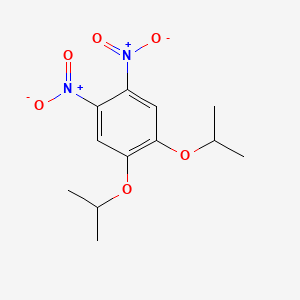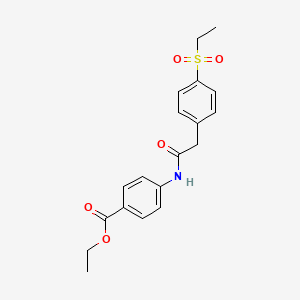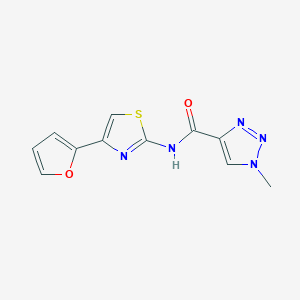![molecular formula C13H17N3O2 B2582210 N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide CAS No. 2411202-06-5](/img/structure/B2582210.png)
N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide, also known as PBOX-15, is a compound that has gained attention in recent years due to its potential applications in scientific research. PBOX-15 is a small molecule that has been shown to have a variety of biological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide is not fully understood, but it is thought to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide may prevent the degradation of proteins that are important for cell survival, leading to cell death. Additionally, N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been shown to inhibit angiogenesis, the process of new blood vessel formation. This property may make N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide a potential candidate for the treatment of diseases that involve abnormal blood vessel growth, such as age-related macular degeneration and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide is its high potency and specificity. N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been shown to have a low toxicity profile, making it a safe candidate for further investigation. However, one of the limitations of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide and its potential side effects.
Future Directions
There are several future directions for research on N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide. One area of interest is the development of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide analogs with improved solubility and potency. Additionally, further investigation is needed to fully understand the mechanism of action of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide and its potential applications in the treatment of cancer and other diseases. Finally, the potential side effects of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide need to be thoroughly investigated to ensure its safety for clinical use.
Synthesis Methods
The synthesis of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide involves several steps, starting with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-methyl-4-pyrazolyl chloride. This intermediate is then reacted with 4-hydroxybut-2-ynenitrile to form the desired product, N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide. The synthesis of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been optimized to produce high yields of the compound, making it readily available for scientific research.
Scientific Research Applications
N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been shown to have a variety of biological effects, making it a promising candidate for further investigation. One of the primary applications of N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide is in cancer research. N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. Additionally, N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-13(17)15-11-5-6-18-12(7-11)10-8-14-16(2)9-10/h8-9,11-12H,5-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZWXRSPVYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOC(C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2582137.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

![2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2582143.png)

![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2582146.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)